molecular formula C8H6ClNO2S B13256591 1H-indole-7-sulfonyl chloride

1H-indole-7-sulfonyl chloride

Cat. No.: B13256591
M. Wt: 215.66 g/mol
InChI Key: FHLRDOWXFBOLJW-UHFFFAOYSA-N
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Description

1H-indole-7-sulfonyl chloride is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its sulfonyl chloride functional group attached to the seventh position of the indole ring. Indole derivatives are widely recognized for their biological and pharmaceutical significance, making this compound an important compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indole-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 1H-indole followed by chlorination. The sulfonation step typically uses sulfuric acid or oleum, while the chlorination step employs thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1H-indole-7-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form oxindole derivatives, while reduction reactions can yield indoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various aryl and alkyl halides, facilitated by palladium or copper catalysts.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Ester Derivatives: Formed through substitution with alcohols.

    Sulfonate Thioester Derivatives: Formed through substitution with thiols.

    Oxindole and Indoline Derivatives: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

1H-indole-7-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer, antiviral, and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1H-indole-7-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition or modulation of their activity. The indole ring also contributes to the compound’s binding affinity and specificity, allowing it to engage in π-π interactions and hydrogen bonding with target molecules.

Comparison with Similar Compounds

    1H-indole-3-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the third position.

    1-methyl-1H-indole-7-sulfonyl chloride: Contains a methyl group at the nitrogen atom of the indole ring.

    1-tosyl-1H-indole-3-sulfonyl chloride: Features a tosyl group in addition to the sulfonyl chloride group.

Uniqueness: 1H-indole-7-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the sulfonyl chloride group influences the compound’s ability to participate in selective reactions and interact with specific molecular targets, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

1H-indole-7-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H

InChI Key

FHLRDOWXFBOLJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)Cl)NC=C2

Origin of Product

United States

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